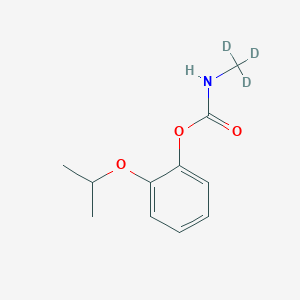

Propoxur-d3 (N-Methyl-d3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propoxur-d3 (N-Methyl-d3) is a deuterium-labeled derivative of Propoxur, a carbamate insecticide. The deuterium labeling involves replacing hydrogen atoms with deuterium at the methyl and N-methyl positions of the compound. This modification enhances its utility in environmental and biological monitoring research, allowing for the tracking, identification, and quantitative analysis of Propoxur and its metabolites .

Preparation Methods

The synthesis of Propoxur-d3 (N-Methyl-d3) typically involves the reaction of the chloride compound of Propoxur with hydrochloric acid in deuterated methanol. This process requires strict operating conditions and the appropriate selection of solvents to ensure high purity and yield . Industrial production methods for Propoxur involve the reaction of o-isopropoxy phenol with methyl isocyanate in the presence of a catalyst. The reaction is carried out at temperatures between 60 and 110°C, resulting in a high yield of the product .

Chemical Reactions Analysis

Propoxur-d3 (N-Methyl-d3) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isopropoxy phenol and other derivatives.

Hydrolysis: Hydrolysis of the carbamate group results in the formation of catechol derivatives.

Dealkylation: Dealkylation of the isopropyl group yields the parent catechol

Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions are catechol and its derivatives .

Scientific Research Applications

Propoxur-d3 (N-Methyl-d3) has several scientific research applications:

Environmental Monitoring: Used to track and analyze residues in farmland, water, and food, helping to assess the environmental impact of Propoxur.

Biological Monitoring: Employed in studies to identify and quantify Propoxur and its metabolites in biological systems.

Neurology Research: Utilized as a reference standard in studies related to neurological disorders such as Parkinson’s and Alzheimer’s diseases.

Insecticide Research: Investigated for its efficacy and mechanism of action as an insecticide.

Mechanism of Action

Propoxur-d3 (N-Methyl-d3) exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. Additionally, the compound generates reactive oxygen species through electron transfer and oxidative stress pathways, contributing to its insecticidal and toxic effects .

Comparison with Similar Compounds

Propoxur-d3 (N-Methyl-d3) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in research applications. Similar compounds include:

Propoxur: The non-deuterated form, widely used as an insecticide.

Profenofos: Another insecticide with a different mechanism of action.

Alanycarb: A carbamate insecticide with similar applications.

Isoprocarb: Another carbamate insecticide used in agricultural settings.

These compounds share similar insecticidal properties but differ in their chemical structures and specific applications.

Properties

IUPAC Name |

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRUGXGCCGIOQO-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid](/img/structure/B10860534.png)

![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)

![(3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B10860548.png)

![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B10860556.png)

![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)

![2-Phenyl-N-(5-((1R,5R)-6-(pyridazin-3-yl)-2,6-diazabicyclo[3.2.0]heptan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10860558.png)

![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)

![N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyrimidin-4-yl]methanesulfonamide](/img/structure/B10860584.png)

![N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)

![N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide](/img/structure/B10860589.png)

![N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B10860597.png)

![3-fluoro-4-phenyl-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]benzamide](/img/structure/B10860605.png)